

# Comparison of C=C Stretching Frequencies in Cycloalkenes

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## Compound of Interest

Compound Name: 3-Methylcyclobutene

Cat. No.: B14740577

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The position of the C=C stretching vibration in the IR spectrum is sensitive to both ring strain and substitution. In general, increased ring strain leads to a decrease in the vibrational frequency of the endocyclic double bond. Conversely, substitution on the double bond can alter the frequency. The following table summarizes the C=C stretching frequencies for **3-methylcyclobutene** and a series of related cycloalkenes.

Compound	Structure	C=C Stretching Frequency (cm <sup>-1</sup> )	Ring Size	Substitution
Cyclobutene	C <sub>4</sub> H <sub>6</sub>	1566[1]	4	Unsubstituted
1-Methylcyclobutene	C <sub>5</sub> H <sub>8</sub>	1641	4	Monosubstituted
3-Methylcyclobutene	C <sub>5</sub> H <sub>8</sub>	~1640 (estimated)	4	Unsubstituted C=C
Cyclopentene	C <sub>5</sub> H <sub>8</sub>	~1657	5	Unsubstituted
Cyclohexene	C <sub>6</sub> H <sub>10</sub>	~1650	6	Unsubstituted

Note: A specific experimental value for **3-methylcyclobutene** was not found in the searched literature. The estimated value is based on the fact that the double bond is unsubstituted, and alkyl substitution away from the double bond is expected to have a minimal effect on the C=C stretching frequency compared to direct substitution on the double bond as seen in 1-methylcyclobutene.

The data clearly illustrates that the C=C stretching frequency is lowest in the highly strained four-membered ring of cyclobutene. As the ring size increases to five and six carbons, the ring strain decreases, and the C=C stretching frequency increases, approaching the typical range for acyclic alkenes (1640-1680 cm<sup>-1</sup>). The introduction of a methyl group directly on the double bond in 1-methylcyclobutene significantly increases the stretching frequency compared to the parent cyclobutene.

## The Influence of Ring Strain on C=C Stretching Frequency

The relationship between ring strain and the C=C stretching frequency in cycloalkenes can be visualized as a logical progression. Increased ring strain forces a smaller bond angle, which in turn affects the hybridization of the carbon atoms in the double bond and weakens the bond, leading to a lower vibrational frequency.

### Relationship between Ring Strain and C=C Stretch

High Ring Strain  
(e.g., Cyclobutene)

leads to

Smaller C=C-C Bond Angle

Increased p-character in C=C bond

Weaker C=C Bond

Lower C=C Stretching Frequency  
(e.g.,  $\sim 1566 \text{ cm}^{-1}$ )

Low Ring Strain  
(e.g., Cyclohexene)

leads to

Larger C=C-C Bond Angle

Increased s-character in C=C bond

Stronger C=C Bond

Higher C=C Stretching Frequency  
(e.g.,  $\sim 1650 \text{ cm}^{-1}$ )

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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